

Spectroscopic Profile of Piperazine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Piperazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Piperazine-2-carboxylic acid**, a key building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation, quality control, and further research.

Spectroscopic Data Summary

The spectroscopic data for **Piperazine-2-carboxylic acid** is summarized below, providing a quick reference for its key analytical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Piperazine-2-carboxylic acid**. The chemical shifts are influenced by the electronic environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for **Piperazine-2-carboxylic Acid**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
H-2	~3.52	dd	-	D2O
H-3, H-5, H-6	~2.80 - 3.20	m	-	D2O
NH, NH, COOH	-	-	-	D2O (exchanged)

Note: Data is based on typical values for similar structures and may vary depending on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **Piperazine-2-carboxylic Acid**

Carbon	Chemical Shift (δ) ppm	Solvent
C=O	~170 - 175	D2O
C-2	~55 - 60	D2O
C-3, C-5, C-6	~40 - 50	D2O

Note: Data is based on typical values for similar structures and may vary depending on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **Piperazine-2-carboxylic acid** is characterized by the following absorption bands.

Table 3: IR Absorption Bands for **Piperazine-2-carboxylic Acid**

Functional Group	Vibrational Mode	Absorption Range (cm-1)
O-H (Carboxylic Acid)	Stretching	2500-3300 (broad)
N-H (Amine)	Stretching	3200-3500
C-H (Aliphatic)	Stretching	2850-3000
C=O (Carboxylic Acid)	Stretching	1680-1725
N-H (Amine)	Bending	1550-1650
C-N	Stretching	1000-1250

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Piperazine-2-carboxylic Acid**

Technique	Ionization Mode	[M+H] ⁺ (m/z)	Molecular Formula	Exact Mass
ESI	Positive	131.0815	C ₅ H ₁₀ N ₂ O ₂	130.0742

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for **Piperazine-2-carboxylic acid**.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine compounds is as follows:[\[1\]](#)

- Sample Preparation: Dissolve 5-10 mg of **Piperazine-2-carboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[\[1\]](#)
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts ($\delta = 0.00$ ppm).[\[1\]](#)

- Instrument: A 400 MHz or higher field NMR spectrometer.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.[\[1\]](#)
 - Use a standard single 90° pulse sequence.[\[1\]](#)
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[\[1\]](#)
- ¹³C NMR Acquisition:
 - Set the spectral width to cover a range of 0-200 ppm.[\[1\]](#)
 - Employ a proton-decoupled pulse sequence to simplify the spectrum.[\[1\]](#)
 - A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[\[1\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).[\[1\]](#)
 - Phase the spectrum to obtain pure absorption peaks.[\[1\]](#)
 - Calibrate the chemical shift scale using the internal standard.[\[1\]](#)
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[\[1\]](#)

IR Spectroscopy

- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[\[6\]](#)
- Technique:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.[\[6\]](#)

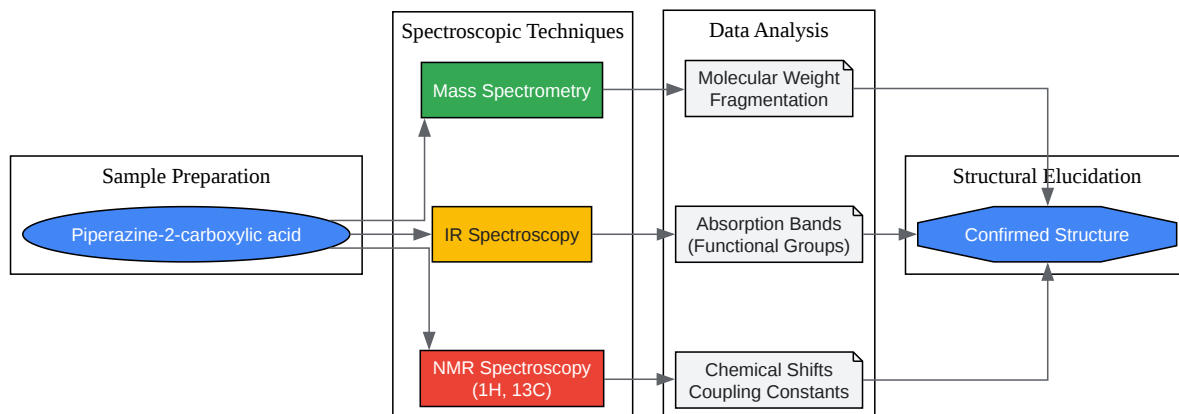
- Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal (e.g., DuraSamplIR II).[6]
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile.[1]
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - The mass range should be set to include the expected molecular ion peak.

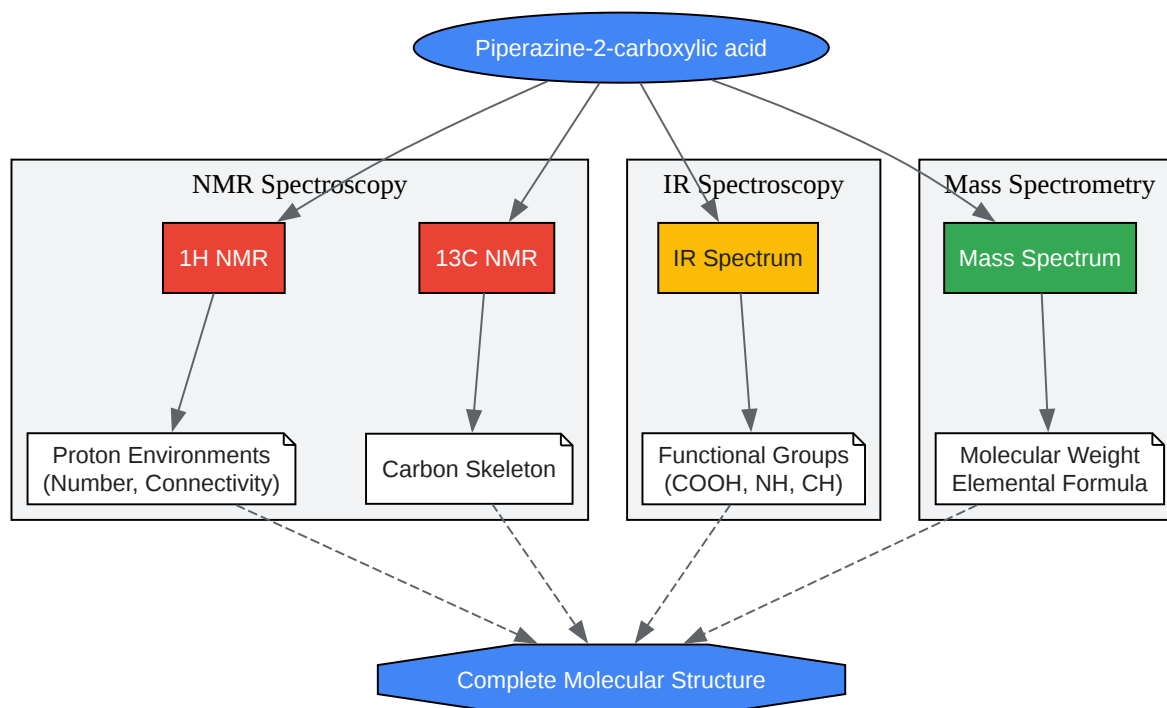
Data Interpretation and Visualization

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of **Piperazine-2-carboxylic acid**.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **Piperazine-2-carboxylic acid**.



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Caption: Relationship between spectroscopic data and the structural information derived for **Piperazine-2-carboxylic acid**.

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